molecular formula C12H19N3O3 B13643766 tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate

tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate

Cat. No.: B13643766
M. Wt: 253.30 g/mol
InChI Key: YGQHFOAYOSXVKN-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by its unique structure, which includes a pyrazole ring, a carbamate group, and a tert-butyl group. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .

Preparation Methods

The synthesis of tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation. One of the reported synthetic routes starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% .

Another method involves the use of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as the starting material. This compound is reacted with chlorotriphenylmethane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. The latter is then reacted with hydrogen peroxide and sodium hydroxide to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide. The amide undergoes Hofmann rearrangement in the presence of phenyliodine(III) diacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine .

Chemical Reactions Analysis

tert-Butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and phenyliodine(III) diacetate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Hofmann rearrangement of the amide intermediate leads to the formation of the carbamate product .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate is primarily related to its role as an intermediate in the synthesis of ceftolozane. Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

tert-Butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate can be compared with other similar compounds, such as tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and tert-butyl N-(2-aminoethyl)carbamate. These compounds share similar structural features, such as the presence of a pyrazole ring and a carbamate group. this compound is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of ceftolozane .

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14(4)8-10(16)9-6-13-15(5)7-9/h6-7H,8H2,1-5H3

InChI Key

YGQHFOAYOSXVKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)C1=CN(N=C1)C

Origin of Product

United States

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